

serotonin receptor 5-HT_{2A} agonist activity

Allylescaline

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Compound Focus: Allylescaline

CAS No.: 39201-75-7

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Receptor Binding and Functional Activity

Allylescaline's primary mechanism of action is agonist activity at the serotonin 5-HT_{2A} receptor [1]. The table below summarizes the available quantitative and qualitative data on its receptor interactions.

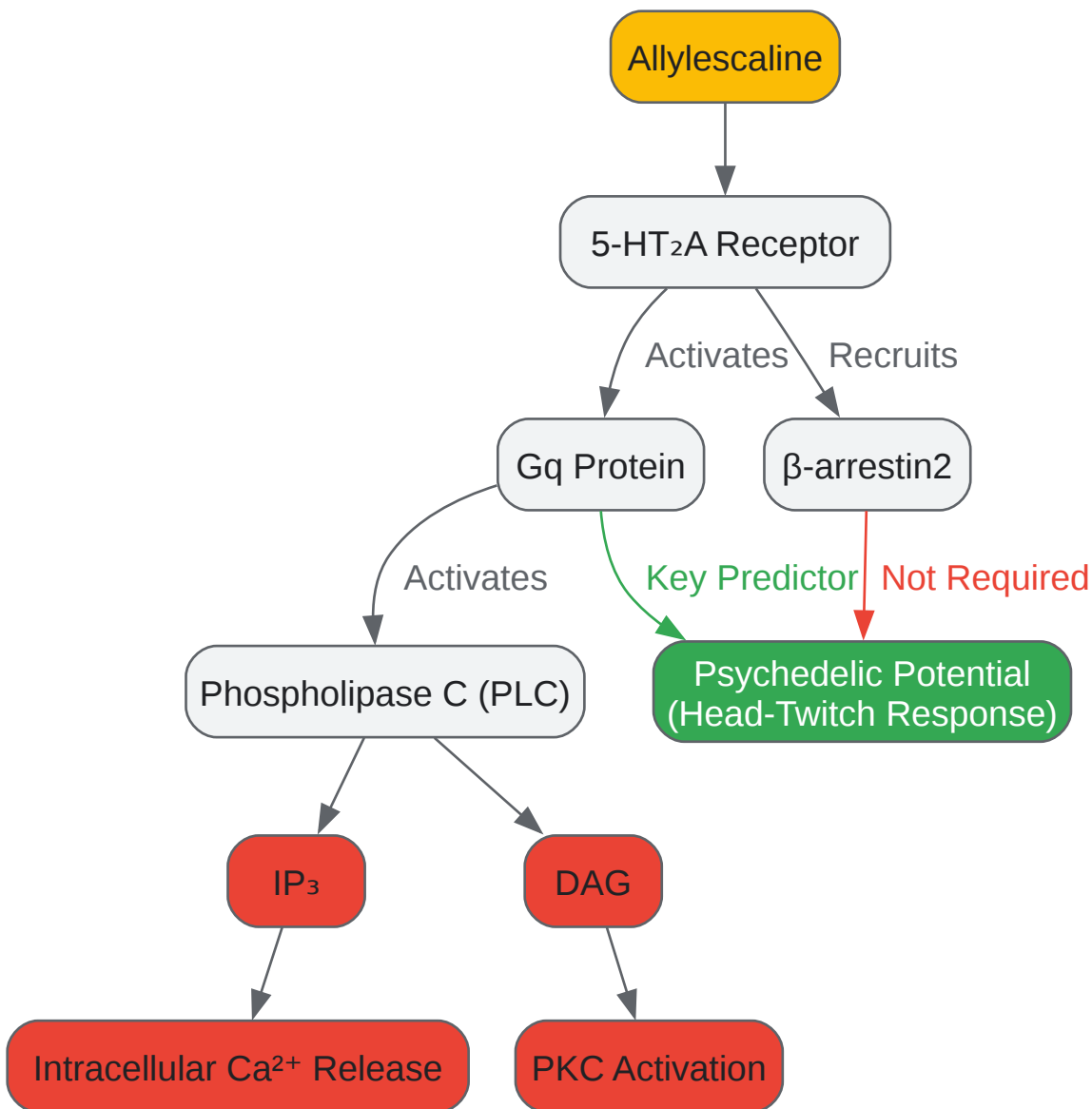
Aspect	Details / Value	Notes / Context
Primary Target	5-HT _{2A} receptor	Agonist activity; primary site for psychedelic effects [1]
Chemical Class	3,4,5-trisubstituted phenethylamine ("scaline")	Substitution pattern critical for activity [2]
Key Structural Feature	4-allyloxy substituent	Extending 4-alkoxy chain increases 5-HT _{2A/2C} affinity vs. mescaline [2] [1]
Binding Affinity (K _i)	Not quantitatively specified	Binds with higher affinity to 5-HT _{2A/2C} than mescaline [2] [1]
Functional Activity	Not quantitatively specified	Activates 5-HT _{2A} receptor; extended 4-alkoxy enhances efficacy [2] [1]

Aspect	Details / Value	Notes / Context
Selectivity	No potent affinity for adrenergic α 1A/ α 2A or dopaminergic D ₂	"Scaline" compounds generally show weak/no potent affinity for non-serotonergic targets [2]

5-HT_{2A} Receptor Signaling Pathways

Classical psychedelics like **allylescaline** activate the 5-HT_{2A} receptor, a G protein-coupled receptor (GPCR) that signals through multiple pathways [3] [4] [5]. Recent research indicates that activation of the **Gq pathway** is the primary mediator of psychedelic effects, while β -arrestin2 recruitment may play a modulatory role [3] [4].

The following diagram illustrates the core signaling pathways and the key experimental finding for **allylescaline**'s psychedelic activity:



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Core 5-HT_{2A} receptor signaling pathways and their link to psychedelic effects.

Key Experimental Protocols for 5-HT_{2A} Agonists

While a specific protocol for **allylescaline** is not detailed in the search results, the following methods are standard for characterizing 5-HT_{2A} receptor agonists.

1. Receptor Binding Affinity Assay (Competitive Radioligand Binding)

- **Objective:** To determine a compound's affinity (K_i) for the 5-HT_{2A} receptor by measuring its ability to displace a reference radioligand [2].
- **Key Methodology:**
 - **Cell Preparation:** Use cells (e.g., HEK-293) stably expressing the human 5-HT_{2A} receptor [2] [6].
 - **Incubation:** Incubate cell membranes with a fixed concentration of a radioactive ligand (e.g., [³H]Ketanserin) and varying concentrations of the test compound (**Allylescaline**) [2].
 - **Measurement & Analysis:** Filter the mixture to separate bound from free radioligand. Measure the radioactivity. The concentration of the test compound that displaces 50% of the specific radioligand binding (IC_{50}) is used to calculate the inhibition constant (K_i) [2].

2. Functional Activity Assay (Intracellular Calcium Release)

- **Objective:** To measure the efficacy (E_{max}) and potency (EC_{50}) of a compound in activating the 5-HT_{2A} receptor and initiating downstream signaling [6].
- **Key Methodology:**
 - **Cell Preparation:** Use CHO-K1 or HEK-293 cells stably expressing the 5-HT_{2A} receptor [6].
 - **Dye Loading:** Load cells with a calcium-sensitive fluorescent dye (e.g., Calcium 4, Fluo-4) [6].
 - **Agonist Stimulation:** Treat cells with varying concentrations of the test agonist (e.g., **Allylescaline**, serotonin as a positive control) in a plate reader.
 - **Measurement & Analysis:** Measure the rapid increase in fluorescence (Ca^{2+} flux). The concentration-response data is used to calculate the EC_{50} (potency) and E_{max} (efficacy relative to a reference agonist) [6].

3. In Vivo Behavioral Correlate (Head-Twitch Response in Mice)

- **Objective:** To assess the psychedelic potential of a 5-HT_{2A} agonist in a living animal [3] [4].
- **Key Methodology:**
 - **Animal Subjects:** Use male mice (e.g., C57BL/6J) [3] [4].
 - **Drug Administration:** Administer the test compound (**Allylescaline**) or vehicle control, typically via intraperitoneal injection.
 - **Behavioral Recording & Scoring:** Place the mouse in a clean observation chamber and record its behavior. The number of characteristic head-twitches (involuntary, rapid head jerks) is counted by a blinded observer or automated software over a set period (e.g., 20-30 minutes) after injection [3] [4].

Research Context and Comparisons

- **Structural Activity Relationship (SAR):** **Allylescaline** is part of the "scaline" family, where extending the carbon chain at the 4-position of the mescaline structure generally increases 5-HT_{2A}

binding affinity and functional efficacy [2] [1]. The unsaturated allyl group may contribute to its higher potency compared to mescaline.

- **Therapeutic Potential:** There is significant interest in fine-tuning 5-HT_{2A} receptor signaling ("biased agonism") to develop non-hallucinogenic therapeutics [3] [4]. **Allylescaline** serves as a classical agonist, while newer compounds are being designed to selectively activate specific pathways.

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